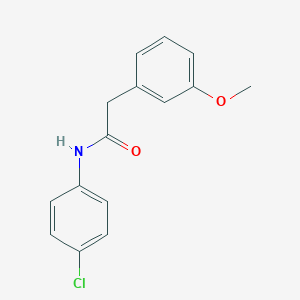
R-3-N-Cbz-Aminomethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (®-pyrrolidin-3-yl)methylcarbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its chiral nature, which can have significant implications in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl (®-pyrrolidin-3-yl)methylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with ®-pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate .
Another method involves the use of carbamoylation reactions, where a nucleophile reacts with a carbonylimidazolide in water. This method is efficient and does not require an inert atmosphere .
Industrial Production Methods
Industrial production of benzyl (®-pyrrolidin-3-yl)methylcarbamate often involves large-scale carbamoylation reactions. The use of metal-free synthesis methods, such as the reaction of arylamines with carbon dioxide in the presence of a base, is preferred due to its environmental benefits and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (®-pyrrolidin-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: Pd-C, LiAlH4, NaBH4
Substitution: NaOCH3, LDA, RLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl (®-pyrrolidin-3-yl)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl (®-pyrrolidin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site serine residue. This interaction blocks the enzyme’s activity and can be reversed by hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Benzyl (®-pyrrolidin-3-yl)methylcarbamate is unique due to its chiral nature, which can lead to different biological activities compared to its achiral counterparts. The presence of the pyrrolidine ring also adds to its structural complexity and potential reactivity .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1 |
InChI-Schlüssel |
QGZPSEQCVNAHGG-GFCCVEGCSA-N |
Isomerische SMILES |
C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CNCC1CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine](/img/structure/B8753890.png)

![4-[N'-(3,5-diaminopyrazol-4-ylidene)hydrazino]benzoic acid ethyl ester](/img/structure/B8753904.png)


![N-[5-(bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8753935.png)
![4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8753937.png)







